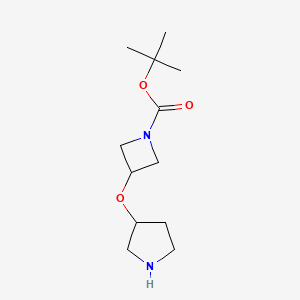
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is an organic compound that features a unique structure combining an azetidine ring and a pyrrolidine ring.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester bond in the carboxylate group can be cleaved under acidic or basic conditions, releasing tert-butanol and the corresponding carboxylic acid derivative.
Deprotection: The tert-butyl group can be removed using reagents like trifluoroacetic acid (TFA) to reveal the free amine on the azetidine ring.
Substitution: The amine groups in the molecule might be susceptible to alkylation or acylation reactions, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is used in various scientific research applications:
Medicinal Chemistry: It is explored for its potential in drug synthesis due to its unique structure that allows for diverse chemical modifications.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate:
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a hydroxymethyl group, providing different reactivity and uses.
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl 3-pyrrolidin-3-yloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)16-9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
InChI-Schlüssel |
FVZXSLSVGOEODT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



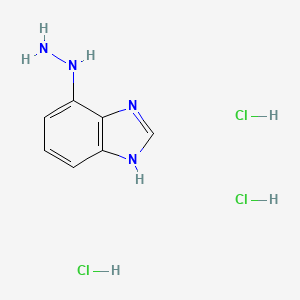
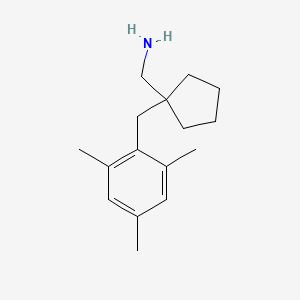
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
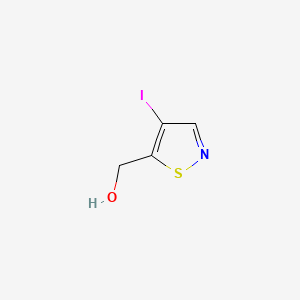
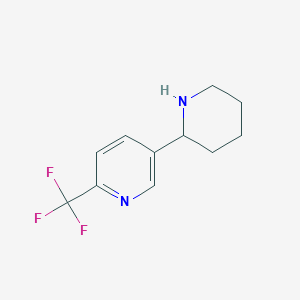
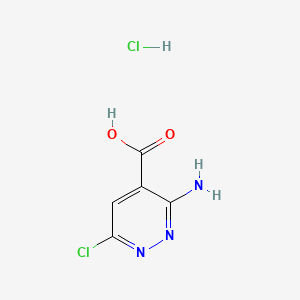
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
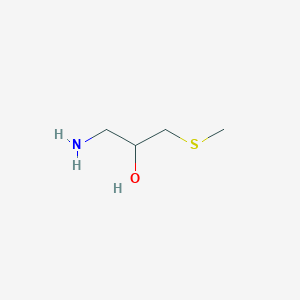
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
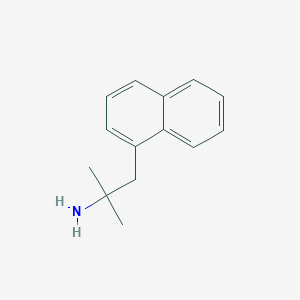
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)

